1,5-Di-tert-butyl-L-tryptophan
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Overview
Description
1,5-Di-tert-butyl-L-tryptophan: is a derivative of the amino acid tryptophan, where the hydrogen atoms at positions 1 and 5 on the indole ring are replaced by tert-butyl groups. This modification imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di-tert-butyl-L-tryptophan typically involves the protection of the amino and carboxyl groups of L-tryptophan, followed by selective tert-butylation at the 1 and 5 positions of the indole ring. One common method involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Di-tert-butyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation techniques in the presence of catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the electron-donating tert-butyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives
Scientific Research Applications
1,5-Di-tert-butyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1,5-Di-tert-butyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways Involved: It may modulate the kynurenine pathway, which is involved in the production of neuroactive metabolites from tryptophan
Comparison with Similar Compounds
Similar Compounds
Tryptophan: The parent compound, essential amino acid involved in protein synthesis and precursor to serotonin and melatonin.
5-Hydroxytryptophan (5-HTP): A naturally occurring amino acid and chemical precursor in the biosynthesis of serotonin.
N-Acetyltryptophan: A derivative of tryptophan used in various biochemical applications.
Uniqueness
1,5-Di-tert-butyl-L-tryptophan is unique due to the presence of tert-butyl groups at the 1 and 5 positions, which enhance its stability and modify its reactivity compared to other tryptophan derivatives. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
76704-51-3 |
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Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1,5-ditert-butylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)13-7-8-16-14(10-13)12(9-15(20)17(22)23)11-21(16)19(4,5)6/h7-8,10-11,15H,9,20H2,1-6H3,(H,22,23)/t15-/m0/s1 |
InChI Key |
YQLSFCAOZMNCKP-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2C[C@@H](C(=O)O)N)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2CC(C(=O)O)N)C(C)(C)C |
Origin of Product |
United States |
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